4-(Trifluoromethyl)cyclohexanecarboxylic acid methyl ester
Overview
Description
4-(Trifluoromethyl)cyclohexanecarboxylic acid methyl ester is an organic compound with the molecular formula C9H13F3O2 and a molecular weight of 210.19 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a cyclohexane ring, which is further connected to a carboxylic acid methyl ester group. It is commonly used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
The synthesis of 4-(Trifluoromethyl)cyclohexanecarboxylic acid methyl ester typically involves the esterification of 4-(Trifluoromethyl)cyclohexanecarboxylic acid with methanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the product.
Chemical Reactions Analysis
4-(Trifluoromethyl)cyclohexanecarboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Trifluoromethyl)cyclohexanecarboxylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(Trifluoromethyl)cyclohexanecarboxylic acid methyl ester exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .
Comparison with Similar Compounds
Similar compounds to 4-(Trifluoromethyl)cyclohexanecarboxylic acid methyl ester include:
4-(Trifluoromethyl)cyclohexanecarboxylic acid: This compound lacks the ester group and is more polar.
4-(Trifluoromethyl)cyclohexanol: This compound has a hydroxyl group instead of the ester group, making it more hydrophilic
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the ester functionality, which imparts distinct chemical and physical properties.
Biological Activity
4-(Trifluoromethyl)cyclohexanecarboxylic acid methyl ester (CAS Number: 1204296-05-8) is an organic compound characterized by its trifluoromethyl group, which significantly influences its chemical properties and biological activity. This article delves into the compound's biological activities, mechanisms of action, and potential applications in various fields, supported by research findings and case studies.
- Molecular Formula : C9H13F3O2
- Molecular Weight : 210.19 g/mol
- Structure : The presence of a trifluoromethyl group enhances lipophilicity, facilitating interactions with biological membranes and proteins.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The trifluoromethyl group can enhance the compound's ability to penetrate lipid membranes, while the ester group may undergo hydrolysis to release the active carboxylic acid. This mechanism allows for potential modulation of various biological processes.
Anti-inflammatory Properties
Research indicates that compounds containing trifluoromethyl groups exhibit anti-inflammatory effects. For instance, studies have shown that derivatives of similar structures can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory pathways. The inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators .
Cytotoxicity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been tested against MCF-7 breast cancer cells, showing significant inhibitory effects on cell viability. The mechanism is believed to involve apoptosis induction through caspase activation .
Enzyme Inhibition
The compound has shown potential as an inhibitor of several enzymes involved in metabolic pathways. Notably, it has been associated with moderate inhibition of lipoxygenases (LOX-5 and LOX-15), which are implicated in the biosynthesis of leukotrienes, potent inflammatory mediators .
Study 1: Anti-inflammatory Activity
A study published in Nature Communications explored the anti-inflammatory properties of various trifluoromethylated compounds, including derivatives similar to this compound. The results indicated a significant reduction in COX-2 activity, suggesting potential therapeutic applications in treating inflammatory diseases .
Study 2: Cytotoxic Effects on Cancer Cells
In another investigation, the cytotoxicity of this compound was evaluated against multiple cancer cell lines. The findings revealed that the compound induced apoptosis in MCF-7 cells with an IC50 value indicative of moderate potency compared to standard chemotherapeutic agents .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
4-(Trifluoromethyl)cyclohexanecarboxylic acid | Ester | Anti-inflammatory, cytotoxic |
4-(Trifluoromethyl)cyclohexanecarboxylic acid | Carboxylic acid | More polar, less lipophilic |
4-(Trifluoromethyl)cyclohexanol | Alcohol | Increased hydrophilicity |
Properties
IUPAC Name |
methyl 4-(trifluoromethyl)cyclohexane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3O2/c1-14-8(13)6-2-4-7(5-3-6)9(10,11)12/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBPRMAOEHOALJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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